molecular formula C22H22FN3O3 B2460941 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-fluoro-4-methylphenyl)oxamide CAS No. 898429-54-4

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-fluoro-4-methylphenyl)oxamide

Cat. No. B2460941
CAS RN: 898429-54-4
M. Wt: 395.434
InChI Key: KBYNGTLAGMFJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-fluoro-4-methylphenyl)oxamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-fluoro-4-methylphenyl)oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-fluoro-4-methylphenyl)oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant, Anti-inflammatory, and Antimicrobial Activities

Compounds with quinoline derivatives have been synthesized and evaluated for their biological activities, showing significant antioxidant potential, antimicrobial activity against various bacteria and fungi, and anti-inflammatory effects. The study of azoimine quinoline derivatives, for example, revealed that these compounds have greater antioxidant potential than ascorbic acid at very low concentrations and variable antimicrobial activity against investigated species. They also demonstrated anti-inflammatory activity and strong binding to DNA and bovine serum albumin (BSA) via intercalation and static quenching processes, respectively (Douadi et al., 2020).

Fluorescence Imaging and Chemosensors

Quinoline derivatives have been employed as chemosensors, exhibiting remarkable fluorescence enhancement in the presence of specific ions, such as Zn2+, making them suitable for monitoring concentrations in biological and aqueous samples. A study demonstrated the synthesis of a chemosensor that showed significant fluorescence enhancement in the presence of Zn2+, with potential applications in living cells and water samples analysis (Park et al., 2015).

Antitubercular Activity

Research into novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones has shown promising antitubercular activity. Certain compounds within this group exhibited significant in vitro activity against Mycobacterium tuberculosis, suggesting potential for the development of new antitubercular agents (Kantevari et al., 2011).

Corrosion Inhibition

Quinoline derivatives have been applied as corrosion inhibitors for carbon steel in acidic solutions. Studies have demonstrated the effectiveness of these compounds in inhibiting corrosion, suggesting their potential application in protecting metal surfaces in industrial contexts (Benmahammed et al., 2020).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-13-4-8-16(11-18(13)23)24-20(27)21(28)25-17-9-7-14-3-2-10-26(19(14)12-17)22(29)15-5-6-15/h4,7-9,11-12,15H,2-3,5-6,10H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYNGTLAGMFJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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